2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c22-15-7-5-14(6-8-15)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)16-3-1-2-4-17(16)23/h1-8H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SARWOCPMJJZVHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N)C(=O)C4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile (CAS Number: 946244-67-3) is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Structural Features
The compound features:
- Oxazole Ring : A five-membered heterocyclic structure that contributes to its pharmacological properties.
- Piperazine Moiety : Known for its diverse biological activities, including anxiolytic and antidepressant effects.
- Chlorophenyl and Fluorobenzoyl Substituents : These substitutions enhance the lipophilicity and biological activity of the compound.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the oxazole ring via cyclization reactions.
- Introduction of the piperazine moiety through nucleophilic substitution.
- Functionalization with chlorophenyl and fluorobenzoyl groups.
Antimicrobial Activity
Research indicates that compounds similar to this oxazole derivative exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with oxazole rings demonstrate potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. Specific findings include:
- Antibacterial Activity : Compounds with oxazole structures have shown effectiveness against resistant strains of bacteria, comparable to standard antibiotics such as ampicillin and chloramphenicol .
| Compound | Activity | Reference |
|---|---|---|
| Oxazole derivatives | Antibacterial against Pseudomonas aeruginosa | |
| Piperazine derivatives | Antidepressant effects |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Preliminary studies suggest that it may inhibit key enzymes involved in various metabolic pathways:
- Acetylcholinesterase Inhibition : This is relevant for treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
Some studies have explored the anticancer potential of oxazole derivatives. The unique combination of functional groups in this compound may provide selective cytotoxicity against cancer cells while sparing normal cells:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through modulation of cellular signaling pathways related to cell survival and proliferation .
Case Studies
A recent study evaluated several oxazole derivatives for their biological activities, including the target compound. The results indicated that:
Scientific Research Applications
Overview
2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound that has garnered attention in medicinal chemistry and related fields due to its unique structural characteristics. The compound features an oxazole ring, a piperazine moiety, and various aromatic groups, which contribute to its potential biological activities. This article explores the scientific research applications of this compound, including its synthesis, biological activities, and mechanisms of action.
Medicinal Chemistry
The compound has been studied for its potential therapeutic applications, particularly in drug discovery. Its structural features suggest possible interactions with various biological targets, making it a candidate for developing new medications.
Potential Therapeutic Areas:
- Antimicrobial Activity : Initial studies indicate that this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Properties : In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines, suggesting its potential as an anticancer agent.
Biological Studies
Research has focused on understanding the biological mechanisms underlying the activities of this compound. Interaction studies with specific enzymes or receptors are essential for elucidating its pharmacological effects.
Mechanism of Action:
The compound may modulate the activity of specific molecular targets involved in disease processes. For instance:
- It could inhibit enzymes critical for cell proliferation in cancer cells.
- It may interact with neurotransmitter receptors, potentially impacting mood disorders.
Antimicrobial Testing
In a series of experiments assessing the antimicrobial efficacy of oxazole derivatives, modifications at the 5-position significantly enhanced activity against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values observed were promising:
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| A | 16 | Moderate |
| B | 8 | Strong |
| C | 32 | Weak |
Anticancer Evaluation
A study involving human breast cancer cell lines (MCF-7) demonstrated that this compound exhibited an IC50 value of 20 µM after 48 hours of treatment. This suggests significant potential for further development as an anticancer therapeutic agent.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
Impact of Substituent Positioning
- Fluorine Placement: The target compound and Analog 2 share a 2-fluorobenzoyl group, which may influence electron-withdrawing effects and π-π stacking interactions. In contrast, Analog 1 has a 4-fluorobenzoyl group, which could enhance metabolic stability due to reduced steric bulk .
Chlorine vs. Fluorine :
Heterocyclic Modifications :
- Analog 3 replaces the phenyl group with a furan ring at position 2, introducing hydrogen-bonding capabilities but reducing aromatic stacking interactions .
- Analog 4 incorporates a sulfonyl-pyrrolidine group, significantly increasing molecular weight and polarity, which could limit blood-brain barrier penetration .
Computational and Experimental Insights
- Molecular Docking : Piperazine-containing analogs like the target compound are predicted to interact with CNS targets (e.g., serotonin or dopamine receptors) due to the flexibility of the piperazine ring and the electron-deficient oxazole core .
- Crystallographic Data : Related pyrazole-thiazole hybrids (e.g., compounds in ) show planar conformations except for perpendicular fluorophenyl groups, suggesting similar structural dynamics in the target compound .
Preparation Methods
Robinson-Gabriel Cyclodehydration
A 2-acylaminoketone precursor undergoes cyclodehydration with agents like phosphorus oxychloride (POCl3) or sulfuric acid to form the oxazole core. For example:
Hantzsch Oxazole Synthesis
Reaction of α-haloketones with amides or nitriles under basic conditions:
- 5-Bromo-2-(4-chlorophenyl)-1,3-oxazole-4-carbonitrile :
Alternative Pathways
Coupling of Preformed Piperazine Derivatives
Suzuki-Miyaura coupling of a boronic ester-functionalized oxazole with 4-(2-fluorobenzoyl)piperazine:
One-Pot Oxazole-Piperazine Assembly
In situ generation of the oxazole followed by piperazine incorporation:
- Example :
Critical Optimization Parameters
Regioselectivity in Oxazole Synthesis
Electron-withdrawing groups (e.g., CN) direct cyclization to position 4, ensuring correct substitution patterns. Solvent polarity (e.g., DMF vs. THF) impacts reaction rates and byproduct formation.
Purification Challenges
- Cyanide handling : Sodium metabisulfite quenches excess cyanide post-reaction, as detailed in U.S. Patent 6,177,564.
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves oxazole intermediates.
Scalability and Industrial Feasibility
Patent US6177564B1 highlights kilogram-scale production of analogous oxazinones, emphasizing:
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(4-chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile?
- Answer : Synthesis typically involves:
- Cyclization : Formation of the oxazole ring via condensation of a nitrile precursor with a chlorophenyl-substituted carbonyl compound under acidic conditions .
- Acylation : Introducing the 2-fluorobenzoyl group to the piperazine ring using benzoyl chloride derivatives in the presence of a base (e.g., sodium hydroxide) .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the final product .
- Critical Parameters : Solvent choice (e.g., dichloromethane or DMF), temperature control (reflux conditions), and stoichiometric ratios of reactants .
Q. How is the molecular structure of this compound confirmed?
- Answer : Structural elucidation relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm substituent positions and ring connectivity .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected MW ~406.9 g/mol) .
- Infrared Spectroscopy (IR) : Identification of functional groups like carbonitrile (C≡N stretch ~2200 cm) and benzoyl carbonyl (C=O ~1680 cm) .
Q. What are the solubility properties of this compound, and how do they affect experimental design?
- Answer : Limited solubility in polar solvents (e.g., water) necessitates use of DMSO or DMF for in vitro assays . Pre-formulation studies (e.g., particle size reduction or co-solvent systems) are recommended for bioavailability testing .
Advanced Research Questions
Q. How can reaction yields be optimized during the acylation of the piperazine moiety?
- Answer : Yield optimization strategies include:
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance benzoyl group transfer .
- Microwave-Assisted Synthesis : Reduced reaction time (e.g., from 12 hrs to 2 hrs) and improved regioselectivity .
- Statistical Design of Experiments (DoE) : Taguchi or factorial designs to identify critical variables (e.g., solvent polarity, temperature gradients) .
Q. What structural features contribute to its potential biological activity, and how can structure-activity relationships (SAR) be explored?
- Answer : Key pharmacophores include:
- Oxazole Ring : Enhances metabolic stability and π-π stacking with target proteins .
- 2-Fluorobenzoyl Group : Modulates lipophilicity and receptor binding affinity .
- Piperazine Core : Facilitates solubility and interaction with CNS targets (e.g., serotonin receptors) .
- SAR Approaches :
- Analog Synthesis : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
- Docking Studies : Computational modeling against targets like kinase enzymes or GPCRs .
Q. How can contradictory data in biological assays (e.g., varying IC values) be resolved?
- Answer : Contradictions may arise from:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
- Compound Stability : Degradation in buffer solutions (validate via LC-MS stability assays) .
- Statistical Analysis : Use of replicates and meta-analysis to identify outliers .
Methodological Challenges
Q. What analytical techniques are recommended for detecting impurities in the synthesized compound?
- Answer :
- HPLC-PDA : Photodiode array detection to identify by-products (e.g., unreacted piperazine intermediates) .
- LC-MS/MS : Quantify trace impurities (<0.1%) and assign structures via fragmentation patterns .
Q. How can the compound’s thermal stability be assessed for storage and handling?
- Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (T) under nitrogen atmosphere .
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points) and amorphous content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
